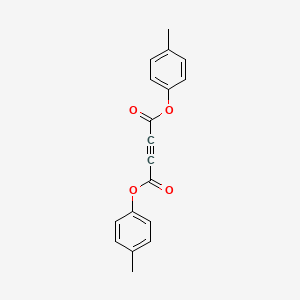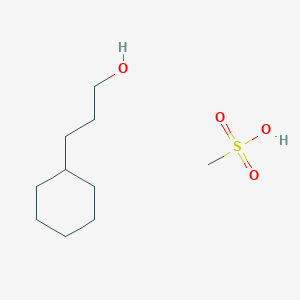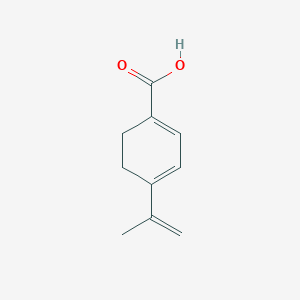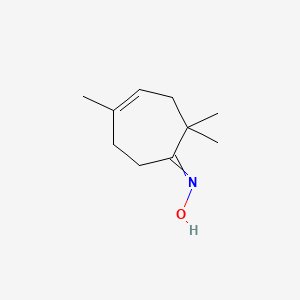
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H13NO This compound is a derivative of pyridine, characterized by the presence of a tetrahydro structure and two methyl groups at positions 2 and 6, along with an oxide group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide typically involves the reduction of pyridine derivatives One common method is the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions This process results in the formation of the tetrahydropyridine structure
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds .
Applications De Recherche Scientifique
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of the oxide group enhances its ability to participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the methyl and oxide groups, making it less reactive.
1,2,3,6-Tetrahydropyridine: Differs in the position of hydrogenation, affecting its chemical properties.
2,3,4,5-Tetrahydropyridine: Similar structure but without the methyl and oxide groups.
Uniqueness
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
182129-27-7 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2,6-dimethyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-7(2)8(6)9/h6H,3-5H2,1-2H3 |
Clé InChI |
GBTLQTIRJFYWMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=[N+]1[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)



![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)



![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

